![molecular formula C13H22ClNO2 B13970390 tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)
tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(chloromethyl)-6-azaspiro[34]octane-6-carboxylate is a chemical compound that belongs to the class of azaspiro compounds These compounds are characterized by a spirocyclic structure, which consists of two rings sharing a single atom
Preparation Methods
The synthesis of tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable azaspiro precursor with tert-butyl chloroformate and chloromethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure provides a rigid framework that can interact with biological receptors, modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate can be compared with other similar compounds such as:
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate: This compound has a similar spirocyclic structure but with two nitrogen atoms in the ring, which can affect its reactivity and applications.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate:
The uniqueness of this compound lies in its specific functional groups and spirocyclic structure, which provide a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C13H22ClNO2 |
|---|---|
Molecular Weight |
259.77 g/mol |
IUPAC Name |
tert-butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C13H22ClNO2/c1-12(2,3)17-11(16)15-5-4-13(9-15)6-10(7-13)8-14/h10H,4-9H2,1-3H3 |
InChI Key |
BNHAACPVDKSOAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


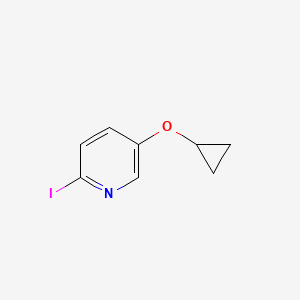
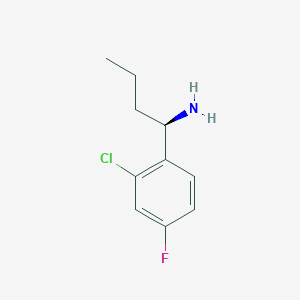

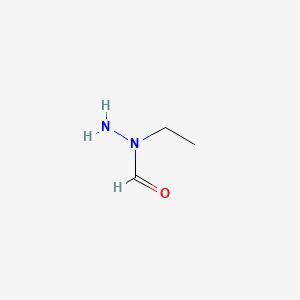
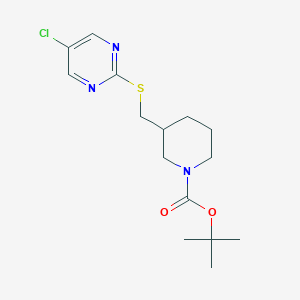



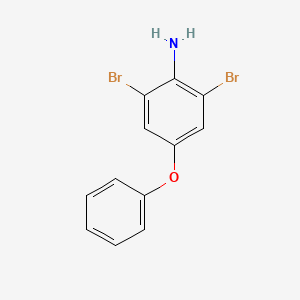

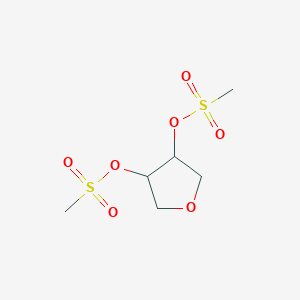
![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)


